REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:5]=1[CH:6]=[O:7].[N+:13]([CH3:16])([O-:15])=[O:14].C(O)(=O)C>CO.C(OCC)C>[F:3][C:4]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:5]=1[CH:6]([OH:7])[CH2:16][N+:13]([O-:15])=[O:14] |f:0.1|
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Name
|
|
Quantity
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3 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)F
|
Name
|
|
Quantity
|
157 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
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Details
|
The organic layer was washed successively with saturated aqueous sodium carbonate solution (1000 mL), and saturated aqueous brine (1000 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)F)C(C[N+](=O)[O-])O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |